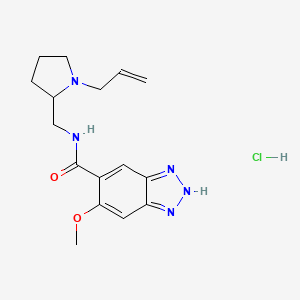
Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(1-tert-butoxycarbonyl-1-methyl)ethoxyiminoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(1-tert-butoxycarbonyl-1-methyl)ethoxyiminoacetate is a complex organic compound that features a thiazole ring, an ethoxyimino group, and a tert-butoxycarbonyl-protected amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminothiazole and ethyl bromoacetate.
Formation of Ethyl 2-(2-aminothiazol-4-yl)acetate: This intermediate is formed by reacting 2-aminothiazole with ethyl bromoacetate in the presence of a base like potassium carbonate.
Introduction of the Ethoxyimino Group: The ethoxyimino group is introduced via a condensation reaction with ethyl oxalate.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the ethoxyimino group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, where nucleophiles like amines or alcohols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles (amines, alcohols), often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives from the reduction of the ethoxyimino group.
Substitution: Substituted esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for metal complexes.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural features.
Biological Probes: Utilized in the development of probes for biological studies.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Antimicrobial Agents: Explored for its antimicrobial properties.
Industry
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Catalysis: Employed in catalytic processes due to its ability to coordinate with metals.
Wirkmechanismus
The mechanism of action of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(1-tert-butoxycarbonyl-1-methyl)ethoxyiminoacetate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the ethoxyimino group can form covalent bonds with nucleophilic sites on proteins. The tert-butoxycarbonyl group provides steric protection, enhancing the compound’s stability and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(2-aminothiazol-4-yl)acetate: Lacks the ethoxyimino and tert-butoxycarbonyl groups.
Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(ethoxyimino)acetate: Similar but without the tert-butoxycarbonyl protection.
Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(1-methyl)ethoxyiminoacetate: Similar but without the tert-butoxycarbonyl group.
Uniqueness
Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(1-tert-butoxycarbonyl-1-methyl)ethoxyiminoacetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butoxycarbonyl group provides additional stability and selectivity, making it a valuable compound in various applications.
Eigenschaften
IUPAC Name |
tert-butyl 3-(2-amino-1,3-thiazol-4-yl)-4-[(Z)-(2-ethoxy-2-oxoethylidene)amino]oxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O5S/c1-5-21-13(20)7-17-22-8-10(11-9-24-14(16)18-11)6-12(19)23-15(2,3)4/h7,9-10H,5-6,8H2,1-4H3,(H2,16,18)/b17-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMRGRDGJFBTEQ-IDUWFGFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=NOCC(CC(=O)OC(C)(C)C)C1=CSC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=N\OCC(CC(=O)OC(C)(C)C)C1=CSC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,7R)-7-azaniumyl-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7909138.png)

![4-amino-1-[(2R,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B7909142.png)

![sodium;(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7909151.png)
![(2-Methyl-3-phenylphenyl)methyl (1s,3s)-3-[(z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B7909156.png)

![2-[4-[[N-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dimethoxyanilino]methyl]phenoxy]acetic acid](/img/structure/B7909169.png)


![(1R,5S,6R)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B7909192.png)
